

Technical Guide: Stability and Safe Storage of 3-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-5-nitropyridine

Cat. No.: B1361628

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical overview of the stability and recommended safe storage conditions for **3-Methyl-5-nitropyridine** (CAS No: 6960-20-9). It includes a summary of its physicochemical properties, known stability information, detailed handling precautions, and recommended experimental protocols for stability assessment. The guide is intended to ensure the safe and effective use of this compound in a laboratory and research setting.

Physicochemical Properties

3-Methyl-5-nitropyridine is a yellow crystalline solid primarily used as an intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Its fundamental physical and chemical properties are summarized below.

Property	Value	Source(s)
CAS Number	6960-20-9	[3] [4]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1] [2] [3]
Molecular Weight	138.12 g/mol	[1] [3] [4]
Appearance	Yellow crystalline solid/powder	[1] [2] [4]
Melting Point	73-75 °C or 93 °C	[1] [2]
Boiling Point	248 °C at 760 mmHg	[2]
Flash Point	103.8 °C	[2]
Density	1.246 g/cm ³	[2]
pKa	1.49 ± 0.20 (Predicted)	[1] [2]

Stability Profile and Incompatibilities

General Stability: The compound is generally considered stable under normal and recommended storage conditions.[\[5\]](#)[\[6\]](#) However, its nitro-group and pyridine ring structure suggest a potential for reactivity under certain conditions.

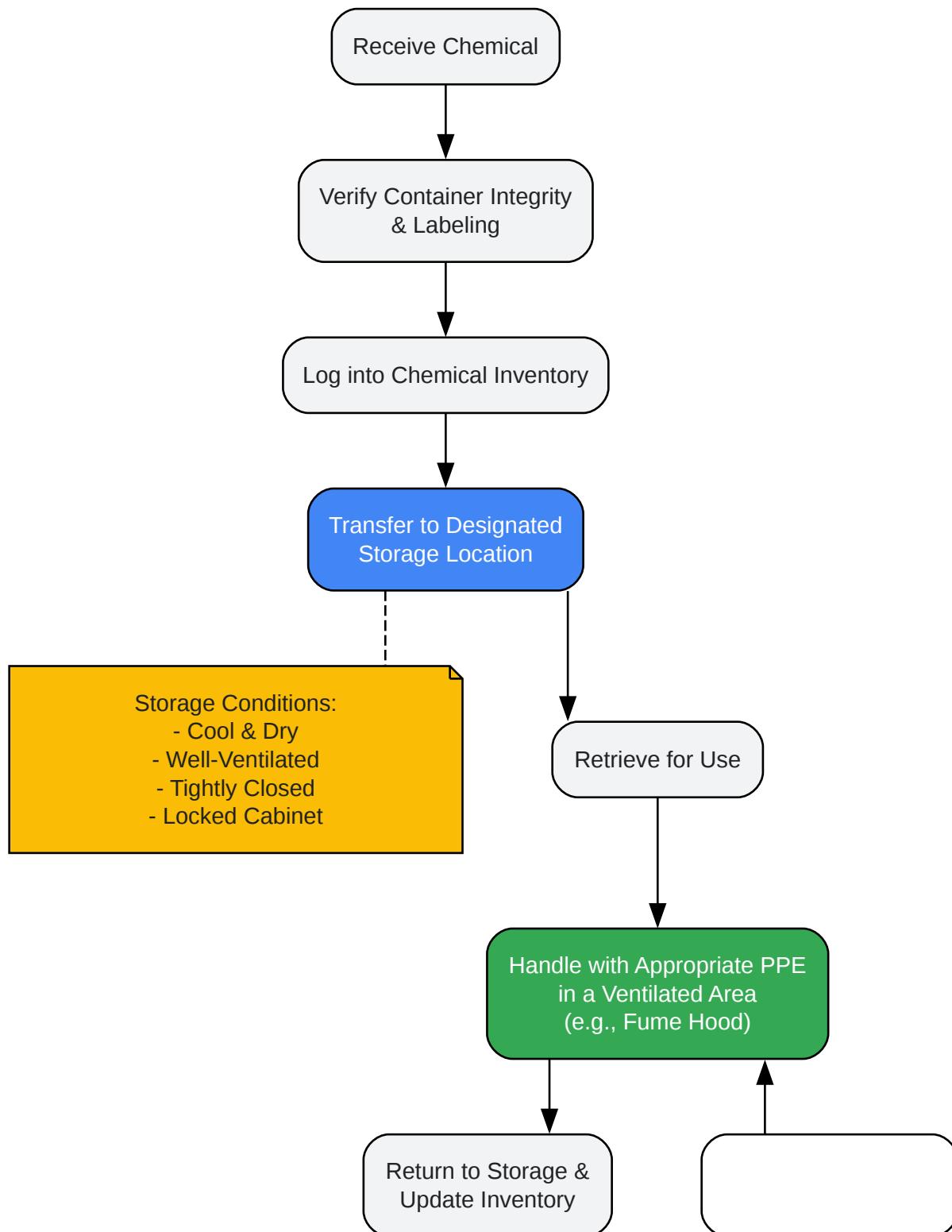
Thermal Stability: While specific decomposition temperature studies are not readily available in the provided search results, the boiling point of 248 °C and flash point of 103.8 °C indicate that the compound can withstand moderate temperatures but should be protected from high heat and ignition sources.[\[2\]](#) Thermal decomposition of related nitrogen-rich heterocyclic compounds can be complex, often involving ring opening or reactions initiated by the nitro group.[\[7\]](#)

Chemical Incompatibilities: To prevent hazardous reactions and degradation, **3-Methyl-5-nitropyridine** should be stored separately from the following:

- Strong oxidizing agents[\[5\]](#)[\[6\]](#)
- Strong acids[\[5\]](#)
- Strong bases[\[5\]](#)

- Heat, sparks, open flames, and other ignition sources [5][6]

Safe Storage and Handling


Proper storage and handling are critical to maintaining the integrity of **3-Methyl-5-nitropyridine** and ensuring laboratory safety.

Recommended Storage Conditions

Parameter	Recommendation	Rationale	Source(s)
Temperature	Store in a cool place; "Keep Cold" is often advised.	To minimize degradation and potential for hazardous reactions.	[1][2][5]
Atmosphere	Store in a dry, well-ventilated area.	To prevent moisture absorption and ensure dispersal of any potential vapors.	[5][8]
Container	Keep in a tightly closed container.	To prevent contamination and exposure to moisture and air.	[5][6][8]
Location	Store in a locked-up, secure area accessible only to authorized personnel.	Due to its hazardous nature.	[5][9]
Fire Safety	Keep away from heat and sources of ignition. Use explosion-proof equipment.	The material is combustible and may be flammable.	[2][6]

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe receipt, storage, and use of **3-Methyl-5-nitropyridine** in a research environment.

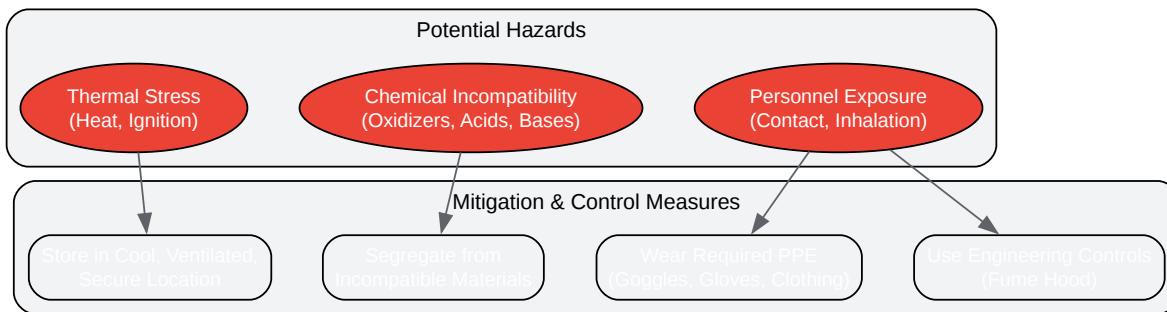
[Click to download full resolution via product page](#)

A standard workflow for receiving, storing, and handling 3-Methyl-5-nitropyridine.

Hazard Identification and Risk Mitigation

3-Methyl-5-nitropyridine is classified with several hazards that necessitate careful risk mitigation.

GHS Hazard Statements:


- H302: Harmful if swallowed[1][3][4]
- H317: May cause an allergic skin reaction[1][3][4]
- H318: Causes serious eye damage[1][3][4]

Personal Protective Equipment (PPE): A summary of recommended PPE based on safety data sheets is provided below.

Protection Type	Specification	Source(s)
Eye/Face	Tightly fitting safety goggles or face shield.	[8]
Skin	Chemical-impermeable gloves (inspect prior to use); protective clothing.	[5][8]
Respiratory	Required when vapors/aerosols are generated. Use a NIOSH/MSHA or EN 149 approved respirator.	[5]

Risk Assessment and Mitigation Diagram

This diagram illustrates the relationship between potential hazards and the corresponding control measures.

[Click to download full resolution via product page](#)

*Logical diagram connecting hazards of **3-Methyl-5-nitropyridine** to mitigation strategies.*

Recommended Experimental Protocols for Stability Assessment

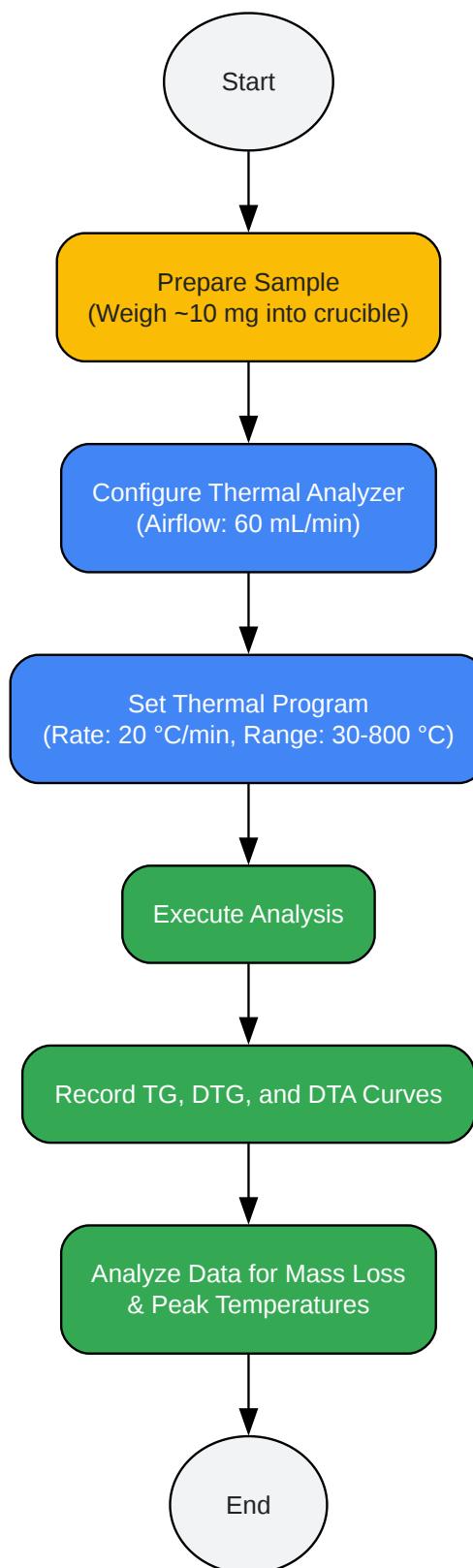
While comprehensive stability data for **3-Methyl-5-nitropyridine** is not widely published, its stability profile can be determined using standard analytical techniques. The following protocols are recommended for a thorough assessment.

Protocol: Thermal Stability Analysis by TGA/DTA

This protocol is adapted from standard methods used for analyzing the thermal stability of related pyridine ester compounds and is recommended for characterizing **3-Methyl-5-nitropyridine**.^[10]

Objective: To determine the thermal decomposition profile, including onset temperature of mass loss and associated thermal events (endothermic/exothermic).

Apparatus:


- Simultaneous Thermal Analyzer (STA) capable of Thermogravimetric Analysis (TG), Derivative Thermogravimetric Analysis (DTG), and Differential Thermal Analysis (DTA).
- Alumina crucible.

- Microbalance.

Methodology:

- Sample Preparation: Accurately weigh approximately 10 mg of **3-Methyl-5-nitropyridine** into an alumina crucible.[10]
- Reference: Use spectrally pure aluminum oxide as the reference substance.[10]
- Instrument Setup:
 - Place the sample and reference crucibles into the thermal analyzer.
 - Set the atmosphere to a controlled airflow (e.g., 60 mL/min of dry air or nitrogen).[10]
- Thermal Program:
 - Equilibrate the sample at 30 °C.
 - Heat the sample from 30 °C to 800 °C at a constant heating rate of 20 °C/min.[10]
- Data Collection: Continuously record the sample mass (TG), the rate of mass change (DTG), and the temperature difference between the sample and reference (DTA) as a function of temperature.
- Analysis: Analyze the resulting curves to identify the temperatures at which significant mass loss occurs (from TG/DTG) and the nature of these transitions (endothermic or exothermic peaks from DTA).[10]

Workflow for Thermal Stability Analysis

[Click to download full resolution via product page](#)

Experimental workflow for conducting thermogravimetric analysis.

Suggested Protocol: Photostability Testing

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology (based on ICH Q1B guidelines):

- Sample Preparation: Place a thin layer of solid **3-Methyl-5-nitropyridine** in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
- Exposure: Place both samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light (e.g., a Xenon lamp). Expose the samples to a controlled overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Analysis: After exposure, analyze both the light-exposed sample and the dark control using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. A significant change in purity or the appearance of degradation peaks indicates photosensitivity.

Suggested Protocol: Humidity Challenge

Objective: To evaluate the stability of the compound under conditions of elevated humidity.

Methodology (based on ICH Q1A(R2) guidelines):

- Sample Preparation: Place an accurately weighed amount of **3-Methyl-5-nitropyridine** in an open, shallow glass dish to maximize surface area exposure.
- Exposure: Place the sample in a controlled-environment stability chamber set to accelerated storage conditions, such as $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ and $75\%\text{ RH} \pm 5\%\text{ RH}$.
- Time Points: Store the sample for a defined period (e.g., 1, 3, and 6 months).
- Analysis: At each time point, remove a portion of the sample and analyze for changes in physical appearance, water content (by Karl Fischer titration), and chemical purity (by a stability-indicating HPLC method). Compare the results to a control sample stored at long-term conditions (e.g., $25\text{ }^{\circ}\text{C}/60\%\text{ RH}$).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-Methyl-5-nitropyridine | C₆H₆N₂O₂ | CID 250373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-甲基-5-硝基吡啶 ≥96.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. mdpi.com [mdpi.com]
- 8. targetmol.com [targetmol.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Stability and Safe Storage of 3-Methyl-5-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361628#3-methyl-5-nitropyridine-stability-and-safe-storage-conditions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com